10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine (purified by sublimation)
Description
10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine (purified by sublimation) is a complex organic compound known for its unique structural properties and high purity. This compound is often used in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability and luminescent properties .
Properties
IUPAC Name |
10-[4-[4,6-bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenylacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H52N4/c1-3-11-42(12-4-1)54(43-13-5-2-6-14-43)45-15-7-9-17-47(45)58(48-18-10-8-16-46(48)54)44-21-19-41(20-22-44)49-55-50(52-29-35-23-36(30-52)25-37(24-35)31-52)57-51(56-49)53-32-38-26-39(33-53)28-40(27-38)34-53/h1-22,35-40H,23-34H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNYODYYYWKCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C9=CC=CC=C9)C1=CC=CC=C1)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H52N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine involves multiple steps, starting with the preparation of the adamantane and triazine derivatives. These intermediates are then coupled with phenyl and diphenyl acridine units under controlled conditions. The final product is purified by sublimation to achieve high purity levels .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated systems to ensure consistency and efficiency. The process includes the use of high-pressure reactors and advanced purification techniques such as sublimation and chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
The compound is primarily utilized in the development of OLEDs due to its excellent photophysical properties. It serves as an emissive layer material that converts electrical energy into light efficiently. The incorporation of adamantane moieties enhances the thermal stability and solubility of the compound, making it suitable for device fabrication.
| Property | Value |
|---|---|
| Emission Color | Blue to Green |
| Efficiency | High (up to 20% EQE) |
| Thermal Stability | Excellent |
Photonic Devices
In photonic applications, this compound acts as a light-harvesting material. Its unique structure allows for effective energy transfer processes which are crucial in devices like solar cells and photodetectors. The triazine units contribute to strong π-π stacking interactions that enhance charge transport properties.
Sensors
The compound has shown promise in sensor technology, particularly in detecting environmental pollutants or biological markers. Its ability to undergo fluorescence changes upon interaction with specific analytes makes it an effective candidate for sensor designs.
Polymer Light Emitting Diodes (PLEDs)
Similar to OLEDs, this compound is also integrated into PLEDs where it functions as a dopant in polymer matrices. This enhances the overall performance of the devices by improving their luminescence efficiency and operational stability.
Case Study 1: OLED Performance
A study published in Advanced Functional Materials reported that devices utilizing this compound exhibited superior electroluminescent properties compared to traditional materials. The optimized device architecture led to a maximum external quantum efficiency (EQE) of approximately 20%, demonstrating its viability for commercial applications .
Case Study 2: Photonic Applications
Research conducted at a leading university highlighted the use of this compound in organic solar cells. The findings indicated that incorporating this material improved light absorption and charge mobility, resulting in power conversion efficiencies exceeding 10% .
Mechanism of Action
The mechanism of action of 10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways. In OLEDs, it functions as a blue dopant, enhancing the efficiency and stability of the device. The compound’s unique structure allows it to participate in energy transfer processes, contributing to its luminescent properties .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-10-[4-[4,6-di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,10-dihydroacridine
- 9,9-Diphenyl-10-[4-[4,6-di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,10-dihydroacridine
Uniqueness
Compared to similar compounds, 10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine stands out due to its higher thermal stability and superior luminescent properties. These characteristics make it particularly valuable in the development of high-performance OLEDs and other electronic materials .
Biological Activity
10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine (purified by sublimation), commonly referred to as PA-TA, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.
The molecular formula of PA-TA is CHN, with a molecular weight of 757.04 g/mol. The compound is characterized by its high purity (>99.0% as determined by HPLC) and solid physical state at room temperature .
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 757.04 g/mol |
| Purity | >99.0% (HPLC) |
| Physical State | Solid |
Anticancer Activity
Recent studies have indicated that compounds similar to PA-TA exhibit significant anticancer properties. For example, research has demonstrated that modifications in the structure of acridine derivatives can enhance their cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of adamantane moieties contributes positively to the anticancer activity of these compounds .
Case Study:
In a comparative study involving various acridine derivatives, PA-TA showed promising results against human cancer cell lines with IC values significantly lower than those of standard chemotherapeutic agents like doxorubicin. This suggests that PA-TA may be a potent candidate for further development in cancer therapy .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of PA-TA. Similar compounds have been tested in picrotoxin-induced convulsion models, where they exhibited significant protective effects against seizures. The mechanism is believed to involve modulation of neurotransmitter systems in the brain .
Research Findings:
In a study assessing various triazine derivatives, it was found that certain structural features enhanced anticonvulsant efficacy. PA-TA's unique structure may provide similar benefits, warranting further investigation into its potential as an anticonvulsant agent.
The precise mechanism through which PA-TA exerts its biological effects remains to be fully elucidated. However, preliminary data suggest that it may interact with multiple cellular pathways:
- Inhibition of Soluble Epoxide Hydrolase (sEH): Compounds with similar structures have shown to inhibit sEH activity, which plays a critical role in inflammatory responses and pain pathways .
- Modulation of Apoptotic Pathways: The interaction with apoptotic proteins such as Bcl-2 has been noted in related compounds, indicating potential pathways through which PA-TA could induce apoptosis in cancer cells .
Q & A
Q. What are the established synthetic routes for this compound, and how is sublimation critical in its purification?
The compound is typically synthesized via multi-step reactions involving triazine and acridine building blocks. A common approach includes Suzuki-Miyaura coupling for aryl-aryl bond formation and subsequent functionalization with adamantyl groups. Sublimation is employed post-synthesis to achieve high purity (>99%), removing low-volatility byproducts. Vacuum sublimation at controlled temperature gradients (e.g., using a P-100 system) is standard, as impurities with lower sublimation points are eliminated first .
Q. Which analytical techniques are essential for confirming structural integrity after synthesis?
Key techniques include:
- NMR spectroscopy : H and C NMR verify adamantyl substituents and aromatic proton environments .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for dihydroacridine moieties .
- IR spectroscopy : Confirms functional groups (e.g., triazine ring vibrations at ~1500 cm) .
Q. What safety protocols are recommended for handling this compound?
While specific data for this compound are limited, acridine derivatives generally require:
- PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Use of fume hoods due to potential sublimation vapors.
- Storage in inert atmospheres (argon) to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
Bayesian optimization and heuristic algorithms are effective for multi-variable optimization (e.g., temperature, catalyst loading). For example, a design of experiments (DoE) approach can screen reaction parameters (e.g., solvent polarity, stoichiometry of adamantyl precursors) to maximize yield while minimizing side reactions. Parallel synthesis platforms with automated analysis accelerate this process .
Q. What role do adamantyl groups play in the compound’s optoelectronic properties?
Adamantyl substituents enhance thermal stability (via steric bulk) and reduce intermolecular aggregation, critical for applications in OLEDs as host materials. Their electron-donating nature modulates charge transport properties, improving device efficiency. Vacuum-sublimed samples exhibit higher crystallinity, reducing defects in thin-film devices .
Q. How can researchers resolve discrepancies in characterization data across studies?
Conflicting NMR or mass spectra may arise from residual solvents, stereoisomers, or sublimation artifacts. Mitigation strategies include:
- High-resolution mass spectrometry (HRMS) : Differentiates isobaric impurities.
- Dynamic NMR : Detects conformational exchange in solution.
- Recrystallization : Obtains single crystals for unambiguous structural determination .
Q. What methodologies assess the compound’s suitability for host-guest systems in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
